molecular formula C36H62O9 B2916412 Mogroside I A1 CAS No. 88901-46-6

Mogroside I A1

Cat. No. B2916412
CAS RN: 88901-46-6
M. Wt: 638.883
InChI Key: UNCMRQFSKAVFQU-WKSUCTMTSA-N
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Description

Mogroside I A1 is a triterpenoid glycoside isolated from the extracts of Luo Han Guo. It is a nonsugar sweetener and is sweeter than sucrose . It exhibits antioxidant, antidiabetic, and anticancer activities .


Synthesis Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . Biotransformation is one of the available methods to convert mogrosides .


Molecular Structure Analysis

Mogroside I A1 has a molecular formula of C36H62O9 . Its structure consists of mogrol and glycosylated sugar moieties linked by β-linkage .

Scientific Research Applications

Antioxidation

Mogrosides have been found to exert antioxidation effects . This means they can help protect the body from damage caused by harmful molecules called free radicals.

Anti-Inflammatory

In addition to their antioxidation effects, mogrosides also have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Biotransformation

The complex structure of mogrosides, which consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol , has led to interest in their biotransformation. This involves using biological systems to convert mogrosides into other substances .

Pharmaceutical Development

Due to their health-promoting properties, mogrosides are being explored for pharmaceutical development . Their sweetening, antioxidative, anti-inflammatory, and blood glucose modulating effects make them potential candidates for the development of new drugs.

Mechanism of Action

While the specific mechanism of action for Mogroside I A1 is not detailed in the retrieved sources, it is known to exhibit antioxidant, antidiabetic, and anticancer activities .

Safety and Hazards

Mogroside I A1 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-31,37-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,26-,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCMRQFSKAVFQU-QZGPORMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317225
Record name Mogroside I-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mogroside I A1

CAS RN

88901-46-6
Record name Mogroside I-A1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88901-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mogroside I-A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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